Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate
Description
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate (CAS 3894-18-6, molecular formula C₁₅H₁₈O₃) is a β-ketoester derivative featuring a partially hydrogenated naphthalene (tetrahydronaphthalene) moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as dihydropyranones and chromene derivatives . Its structure combines the reactivity of the β-ketoester group with the steric and electronic effects of the tetrahydronaphthalene ring, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h7-9H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYWMPWBZLHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydronaphthalene and ethyl acetoacetate.
Condensation Reaction: The key step involves a condensation reaction between tetrahydronaphthalene and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the desired product through the formation of a carbon-carbon bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of naphthalene derivatives, including their potential as anti-inflammatory or anticancer agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Positional Isomers
- Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate (CAS 2340293-83-4): This positional isomer substitutes the tetrahydronaphthalene moiety at the 1-position instead of the 2-position. The altered substitution pattern may influence steric interactions in reactions such as cyclocondensations or nucleophilic additions .
Aromatic vs. Partially Hydrogenated Rings
- Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate: Replaces the tetrahydronaphthalene group with a fully aromatic naphthalene ring.
Functional Group Variations
- Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate (Compound 12): Incorporates a 1,3-dioxoisoindolin-2-yl group, introducing additional electron-withdrawing character. This modification is critical in peptide functionalization and radical-mediated transformations, as demonstrated in photocatalytic studies (54% yield via GP1 protocol) .
Electronic and Steric Modifications
Substituted Phenyl Derivatives
- Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate: The trifluoromethoxy group enhances lipophilicity and metabolic stability, making this derivative relevant in agrochemical and medicinal chemistry .
- Ethyl 2-oxo-3,3-diphenyl-propanoate (CAS 677326-79-3): Features two phenyl groups at the 3-position, increasing steric bulk and reducing electrophilicity at the carbonyl carbon compared to the tetrahydronaphthalene variant .
Heterocyclic Analogues
- Ethyl 3-oxo-4-(tetrahydro-2H-pyran-4-yl)butanoate (CAS 885057-60-3): Substitutes the tetrahydronaphthalene with a tetrahydro-pyran ring, altering solubility and hydrogen-bonding capacity. Such derivatives are often used in drug discovery for improved pharmacokinetic profiles .
Comparative Data Table
Biological Activity
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydronaphthalene moiety, suggests diverse biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H18O3
- Molecular Weight : 246.306 g/mol
- CAS Number : 74053-97-7
- SMILES Notation : CCOC(=O)C(=O)C1=CC2=C(C=C1)C=CC(C2)C(=O)OCC
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. The presence of the naphthalene ring may enhance interaction with biological targets involved in tumor growth inhibition.
- Antimicrobial Properties : Compounds with naphthalene derivatives have been documented to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the naphthalene structure may contribute to membrane disruption in bacterial cells.
- Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes related to cancer progression and inflammation.
- Interaction with Receptors : The compound may interact with various cellular receptors influencing signaling pathways that regulate cell proliferation and apoptosis.
Case Study 1: Antitumor Activity
A study investigating the cytotoxic effects of related naphthalene derivatives revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that the presence of the naphthalene moiety was crucial for enhancing cytotoxicity through apoptotic pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.2 |
| Compound B | MCF7 | 4.8 |
| Ethyl 3-oxo... | MCF7 | TBD |
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that a series of naphthalene-containing esters exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound X | S. aureus | 25 |
| Compound Y | E. coli | 15 |
| Ethyl 3-oxo... | S. aureus | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
